An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest within the fields of organic chemistry and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring, makes it a highly versatile and valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, its primary applications in Suzuki-Miyaura cross-coupling reactions, and its role in the development of new therapeutic agents.
Chemical and Physical Properties
The chemical and physical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| CAS Number | 874288-38-7 | [1] |
| Molecular Formula | C₉H₁₀BFO₄ | [1] |
| Molecular Weight | 211.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 158-161 °C | [1] |
| Boiling Point | 370.5 °C at 760 mmHg | [1] |
| IUPAC Name | 4-(ethoxycarbonyl)-3-fluorophenylboronic acid | [1] |
| InChI Key | CXSPPZZTTSHTMP-UHFFFAOYSA-N | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
Experimental Protocol: Synthesis
Materials:
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Ethyl 4-bromo-2-fluorobenzoate
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
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Pentane
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Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with ethyl 4-bromo-2-fluorobenzoate (1 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.
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Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight under a nitrogen/argon atmosphere.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature.
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Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude product.
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Purification: The crude product is purified by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of a polar solvent followed by the addition of a non-polar solvent like pentane) or by column chromatography on silica gel to afford 4-Ethoxycarbonyl-3-fluorophenylboronic acid as a solid.
Caption: Plausible synthetic workflow for 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of 4-Ethoxycarbonyl-3-fluorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The fluorine and ethoxycarbonyl substituents on the phenylboronic acid can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting coupled product.[4] This makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general and representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Ethoxycarbonyl-3-fluorophenylboronic acid with an aryl bromide.[5][6]
Materials:
-
Aryl bromide (1 equivalent)
-
4-Ethoxycarbonyl-3-fluorophenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the aryl bromide, 4-Ethoxycarbonyl-3-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen. The solvent mixture is then added.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
4-Ethoxycarbonyl-3-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs for cancer and other diseases.[3] The boronic acid functional group allows for selective and efficient carbon-carbon bond formation, which is a cornerstone of modern medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.
Boronic acids themselves are a class of compounds with significant biological activity, most notably as enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, leading to their inhibition.[7] While a specific signaling pathway directly targeted by 4-Ethoxycarbonyl-3-fluorophenylboronic acid is not well-documented, it is a key component in the synthesis of more complex molecules that are designed to interact with specific biological targets. For instance, various boronic acid-containing compounds have been investigated as inhibitors of proteasomes, serine proteases, and other enzymes implicated in disease pathways.[7]
The conceptual mechanism of competitive enzyme inhibition by a boronic acid-containing molecule is illustrated below. The boronic acid acts as a transition-state analog, binding to the active site of the enzyme and preventing the natural substrate from binding.
Caption: Conceptual diagram of competitive enzyme inhibition by a boronic acid derivative.
Conclusion
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a fundamentally important building block in modern organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex organic molecules. While its direct biological activity is not extensively characterized, its role as a key intermediate in the development of new pharmaceuticals, particularly in the realm of oncology, is well-established. The strategic incorporation of its structural features into larger molecules continues to be a valuable approach for drug discovery and development professionals.
References
- 1. 4-Ethoxycarbonyl-3-fluorophenylboronic acid | 874288-38-7 [sigmaaldrich.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
